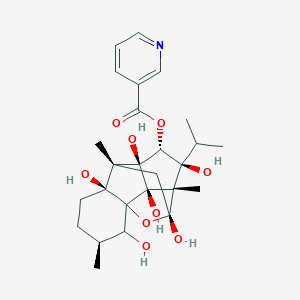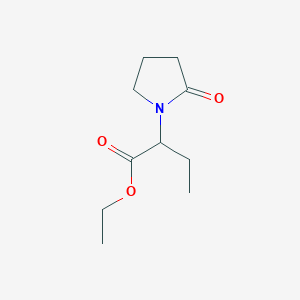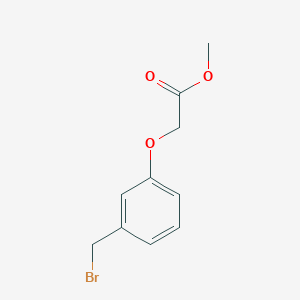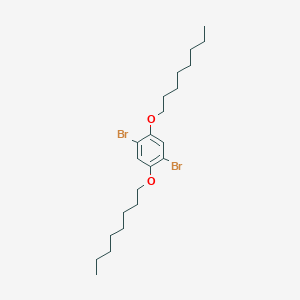
1,4-Dibromo-2,5-bis(octyloxy)benzene
Descripción general
Descripción
1,4-Dibromo-2,5-bis(octyloxy)benzene: is an organic compound with the molecular formula C22H36Br2O2 . It is a derivative of benzene, where two bromine atoms and two octyloxy groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its unique structural properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(octyloxy)benzene can be synthesized through a multi-step process involving the bromination of 2,5-dihydroxybenzene followed by the alkylation with octyl bromide. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination reaction .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-2,5-bis(octyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The octyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Reactions: Products include 1,4-diamino-2,5-bis(octyloxy)benzene or 1,4-dithio-2,5-bis(octyloxy)benzene.
Oxidation Reactions: Products include 1,4-dibromo-2,5-bis(octyloxy)benzaldehyde or 1,4-dibromo-2,5-bis(octyloxy)benzoic acid.
Reduction Reactions: The major product is 1,4-dihydro-2,5-bis(octyloxy)benzene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-bis(octyloxy)benzene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Material Science: The compound is utilized in the synthesis of novel polymers and materials with specific optical and electronic characteristics.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Chemical Sensors: The compound is employed in the fabrication of chemical sensors for detecting various analytes due to its sensitivity and selectivity.
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2,5-bis(octyloxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and octyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure with decyloxy groups instead of octyloxy groups.
1,4-Dibromo-2,5-bis(hexadecyloxy)benzene: Similar structure with hexadecyloxy groups.
1,4-Dibromo-2,5-bis(ethoxy)benzene: Similar structure with ethoxy groups.
Uniqueness: 1,4-Dibromo-2,5-bis(octyloxy)benzene is unique due to its specific combination of bromine and octyloxy groups, which impart distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
IUPAC Name |
1,4-dibromo-2,5-dioctoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCDNUIQSZJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373005 | |
| Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156028-40-9 | |
| Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156028-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



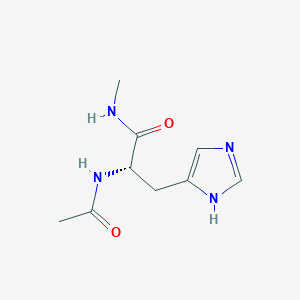
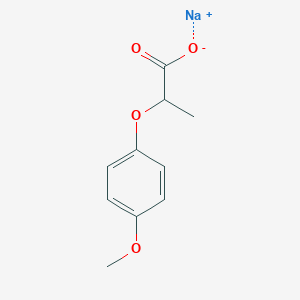
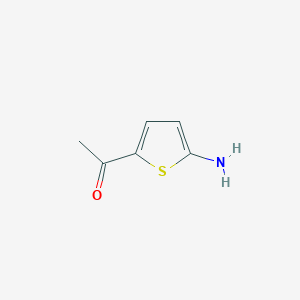




![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)


